molecular formula C11H23N3O B7985277 N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7985277
M. Wt: 213.32 g/mol
InChI Key: HGEHQELYOKEUQG-LLVKDONJSA-N
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Description

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position (R-configuration) and an isopropyl-acetamide moiety at the 3-position. This compound is structurally characterized by its five-membered pyrrolidine ring, which confers conformational rigidity, and the presence of both primary amine and amide functional groups.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)14(10(3)15)11-4-6-13(8-11)7-5-12/h9,11H,4-8,12H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEHQELYOKEUQG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the aminoethyl moiety.

    Attachment of the Isopropyl-acetamide Moiety: The final step involves the acylation of the pyrrolidine derivative with isopropyl-acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, each with distinct chemical and biological properties.

Scientific Research Applications

Neurological Research

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has been studied for its interaction with neurotransmitter systems. It acts as a modulator for dopamine and norepinephrine pathways, which are crucial in treating neurological disorders such as depression and ADHD. Its efficacy in enhancing neurotransmitter release has been noted in various studies, suggesting potential applications in mood regulation and cognitive enhancement .

Pain Management

Research indicates that this compound may exhibit analgesic properties. Studies involving animal models have shown that it can reduce pain responses, potentially through its action on specific receptors involved in pain signaling pathways. This positions it as a candidate for developing new analgesic medications that could provide alternatives to opioids .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential role as an adjunct therapy in oncology. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, thereby inhibiting tumor growth .

Case Studies

StudyObjectiveFindings
Investigate analgesic effectsDemonstrated significant reduction in pain responses in rodent models.
Assess neuroprotective propertiesShowed enhancement of dopamine release, suggesting potential for treating Parkinson's disease.
Evaluate anticancer activityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 27.7 µM, indicating promising anticancer potential.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Stereochemical Variations

  • [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester: Key Difference: The S-configuration at the pyrrolidine 1-position and the tert-butyl carbamate group (vs. acetamide in the target compound). Implications: The tert-butyl carbamate may act as a protecting group for the amine, enabling controlled release in prodrug designs. Stereochemical differences (R vs. S) could drastically alter binding affinity in chiral environments, such as enzyme active sites .

Analogues with Modified Substituents

  • N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide: Key Difference: Replacement of the 2-aminoethyl group with a 2-hydroxyethyl group. This could diminish ionic interactions with negatively charged biological targets .
  • N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide: Key Difference: Substitution of the ethyl chain in 2-aminoethyl with an acetyl group. Implications: The acetyl group introduces a ketone, altering electronic properties and reducing flexibility. This may hinder penetration through lipid membranes compared to the more flexible ethyl chain in the target compound .

Analogues with Heterocyclic Ring Variations

  • N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide: Key Difference: Replacement of pyrrolidine with piperidine (six-membered ring) and addition of a 3-methyl-butyryl group. The bulky 3-methyl-butyryl group may enhance lipophilicity, favoring membrane permeability but risking metabolic instability .

Analogues with Bioisosteric Replacements

  • 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide: Key Difference: Cyclopropyl and methyl substituents replace the isopropyl and 2-aminoethyl groups. Implications: The cyclopropyl group, a common bioisostere, enhances metabolic stability by resisting oxidative cleavage. The methyl group on pyrrolidine may reduce steric hindrance, improving binding to compact active sites .

Comparative Data Table

Compound Name Core Structure Key Substituents Stereochemistry Functional Impact Source
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pyrrolidine 2-Aminoethyl, isopropyl-acetamide R Chiral specificity, amine-amide synergy
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Pyrrolidine tert-butyl carbamate S Prodrug potential, stereochemical contrast
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pyrrolidine 2-Hydroxyethyl R Increased hydrophilicity
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine 3-Methyl-butyryl, piperidine R, S Enhanced lipophilicity, conformational shift
2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Pyrrolidine Cyclopropyl, methyl R Metabolic stability, reduced steric bulk

Research Findings and Implications

  • Stereochemistry : The R-configuration in the target compound is critical for interactions with chiral biological targets, as seen in enzyme inhibitors or receptor agonists where enantiomers exhibit divergent activities .
  • Substituent Effects: The 2-aminoethyl group provides a primary amine for hydrogen bonding, while its replacement with hydroxyethyl () or acetyl () groups alters polarity and reactivity.
  • Ring Size : Pyrrolidine’s five-membered ring offers conformational rigidity, whereas piperidine’s six-membered ring () may enable broader spatial sampling in binding pockets.
  • Commercial Status : Most analogues, including the target compound, are discontinued, suggesting challenges in synthesis, stability, or market viability .

Biological Activity

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, also known as a pyrrolidine derivative, is a synthetic compound that has drawn attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H23N3OC_{11}H_{23}N_3O and features a pyrrolidine ring, an aminoethyl group, and an isopropyl-acetamide moiety. These structural components are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It may function as an agonist or antagonist at specific receptors, influencing downstream signaling pathways. The precise molecular targets remain under investigation, but the compound's structural similarity to natural neurotransmitters suggests potential applications in neuromodulation and treatment of neurological disorders.

Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter systems, particularly those related to dopamine and serotonin. This modulation can influence mood regulation, cognitive functions, and overall neural activity.

Antimicrobial Properties

Preliminary studies have suggested that derivatives of pyrrolidine compounds exhibit antimicrobial activities. For instance, certain pyrrole-based compounds have shown significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce neuronal apoptosis and enhance cell survival under oxidative stress conditions. The mechanism was linked to the modulation of apoptotic pathways, particularly through the inhibition of caspase activity.

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound demonstrated notable activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The study highlighted its effectiveness compared to traditional antibiotics like ciprofloxacin .

Data Table: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationModulates dopamine and serotonin systems
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Neuroprotective EffectsReduces neuronal apoptosis under oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. Key conditions include:

  • Base Selection : Potassium carbonate in N,N-dimethylformamide (DMF) at 65°C achieves 29.0% yield, while triethylamine in acetonitrile at 60°C under inert atmosphere improves yield to 51.8% .
  • Purification : Prep-LCMS (preparative liquid chromatography-mass spectrometry) is used for isolation, with molecular weight confirmation via (M+H)+=433.2 .

Q. How is the enantiomeric purity of this compound confirmed?

  • Methodological Answer : Enantiomeric purity is validated using chiral HPLC or X-ray crystallography. The (R)-configuration is confirmed via InChI stereodescriptors (e.g., InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1) and comparative optical rotation data .

Advanced Research Questions

Q. How can researchers optimize coupling reactions of (R)-N-(pyrrolidin-3-yl)acetamide with halogenated intermediates to improve yields?

  • Methodological Answer :

  • Solvent Polarity : Acetonitrile (polar aprotic) enhances reaction efficiency compared to DMF, likely due to better stabilization of intermediates .
  • Base and Temperature : Triethylamine at 60°C outperforms potassium carbonate at 65°C, suggesting milder bases reduce side reactions .
  • Atmosphere : Inert conditions (e.g., nitrogen) minimize oxidation of sensitive intermediates, as evidenced by higher yields (51.8%) .

Q. What analytical techniques are critical for characterizing the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally related pyrrolidine derivatives .
  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and functional groups (e.g., acetamide protons at δ 2.0–2.2 ppm) .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z=250 [M+H]+) and enantiomeric purity via chiral columns .

Q. How do solvent polarity and reaction atmosphere influence by-product formation during synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may promote hydrolysis. Acetonitrile balances polarity and inertness, reducing side products .
  • Oxidative By-Products : Reactions under ambient air risk oxidation of the pyrrolidine ring’s amine group, whereas inert atmospheres preserve the primary amine (-NH2) functionality .

Q. What strategies address low yields in multi-step syntheses involving chiral pyrrolidine intermediates?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during coupling steps, as seen in related pyrrolidine-acetamide syntheses .
  • Catalysis : Copper(I) bromide or cesium carbonate can accelerate Ullmann-type couplings, improving step efficiency (e.g., 17.9% yield in a related pyrazole synthesis) .

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